
3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol It is characterized by the presence of a cyclopropoxy group, a nitro group, and an isonicotinamide moiety
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isonicotinic acid, cyclopropanol, and methylamine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or hydrochloric acid.
Synthetic Route: The synthetic route generally includes the nitration of isonicotinic acid to introduce the nitro group, followed by the formation of the cyclopropoxy group through a substitution reaction with cyclopropanol.
Análisis De Reacciones Químicas
3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo oxidation reactions, where the cyclopropoxy group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyclopropoxy group can also interact with enzymes and receptors, modulating their activity and leading to specific physiological responses .
Comparación Con Compuestos Similares
3-Cyclopropoxy-N-methyl-2-nitroisonicotinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-2-nitroisonicotinamide: This compound lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
3-Methoxy-N-methyl-2-nitroisonicotinamide: This compound has a methoxy group instead of a cyclopropoxy group, which can influence its physical and chemical properties.
3-Cyclopropoxy-N,N-dimethyl-2-nitroisonicotinamide: This compound has an additional methyl group on the nitrogen atom, which can alter its solubility and stability
Propiedades
Fórmula molecular |
C10H11N3O4 |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-N-methyl-2-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C10H11N3O4/c1-11-10(14)7-4-5-12-9(13(15)16)8(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,14) |
Clave InChI |
JKZWVTFYYMQDED-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=NC=C1)[N+](=O)[O-])OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


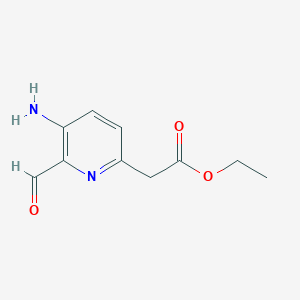

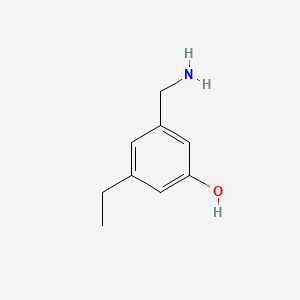
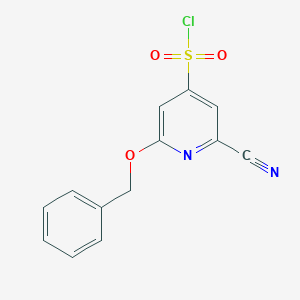
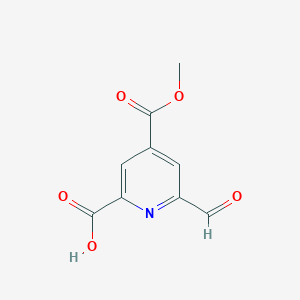
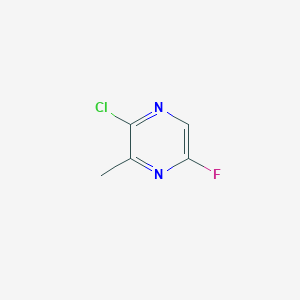
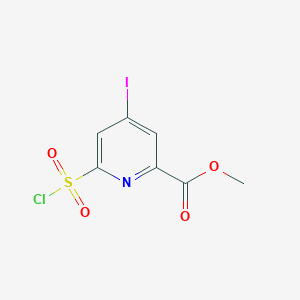


![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)




